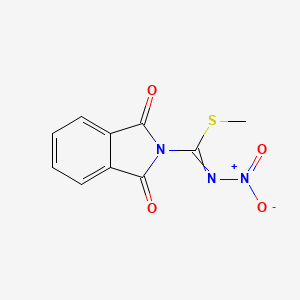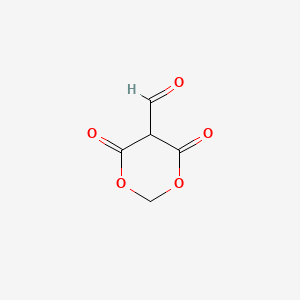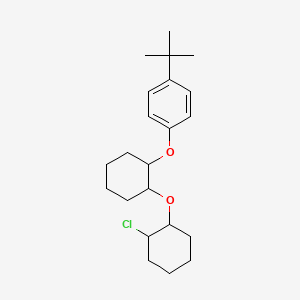
1-(tert-Butyl)-4-((2-((2-chlorocyclohexyl)oxy)cyclohexyl)oxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)-4-((2-((2-chlorocyclohexyl)oxy)cyclohexyl)oxy)benzene is an organic compound characterized by its complex structure, which includes a tert-butyl group, two cyclohexyl groups, and a chlorinated cyclohexyl moiety
Preparation Methods
The synthesis of 1-(tert-Butyl)-4-((2-((2-chlorocyclohexyl)oxy)cyclohexyl)oxy)benzene typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often begins with the chlorination of cyclohexane to produce 2-chlorocyclohexanol. This intermediate is then reacted with another cyclohexanol derivative under specific conditions to form the desired compound. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(tert-Butyl)-4-((2-((2-chlorocyclohexyl)oxy)cyclohexyl)oxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorine atom.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(tert-Butyl)-4-((2-((2-chlorocyclohexyl)oxy)cyclohexyl)oxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds with specific properties.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific applications, such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-4-((2-((2-chlorocyclohexyl)oxy)cyclohexyl)oxy)benzene involves its interaction with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes or receptors, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(tert-Butyl)-4-((2-((2-chlorocyclohexyl)oxy)cyclohexyl)oxy)benzene can be compared with other similar compounds, such as:
tert-Butylbenzene: A simpler compound with a tert-butyl group attached to a benzene ring, lacking the additional cyclohexyl and chlorinated moieties.
Chlorocyclohexane: Contains a chlorine atom attached to a cyclohexane ring, but does not have the complex structure of the target compound.
Cyclohexylbenzene: Features a cyclohexyl group attached to a benzene ring, without the tert-butyl and chlorinated groups.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C22H33ClO2 |
|---|---|
Molecular Weight |
364.9 g/mol |
IUPAC Name |
1-tert-butyl-4-[2-(2-chlorocyclohexyl)oxycyclohexyl]oxybenzene |
InChI |
InChI=1S/C22H33ClO2/c1-22(2,3)16-12-14-17(15-13-16)24-20-10-6-7-11-21(20)25-19-9-5-4-8-18(19)23/h12-15,18-21H,4-11H2,1-3H3 |
InChI Key |
FQCZTHCOSRVRPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2OC3CCCCC3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene](/img/structure/B13839681.png)
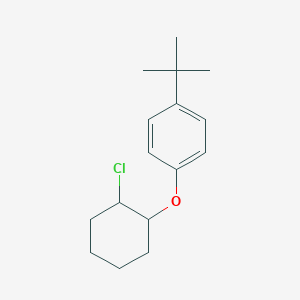
![carbanide;(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-ium-1-yl]ethyl]-2,5-di(propan-2-yl)phospholan-1-ium;rhodium(3+);tetrafluoroborate](/img/structure/B13839686.png)
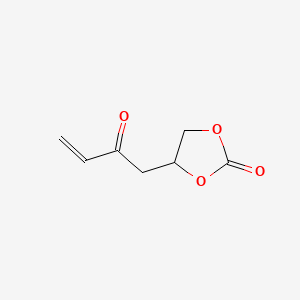
![2-[3-[Tert-butyl(dimethyl)silyl]oxybutoxy]ethanol](/img/structure/B13839698.png)
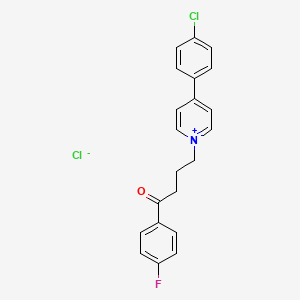
![ethyl 5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13839701.png)
![N-[(4R)-4-Thiazolidinylcarbonyl]glycine](/img/structure/B13839712.png)
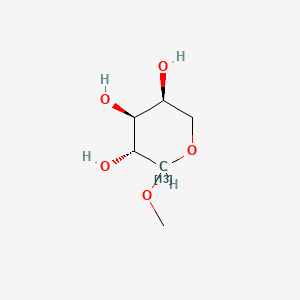
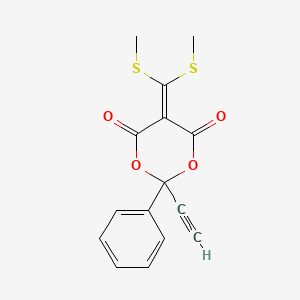
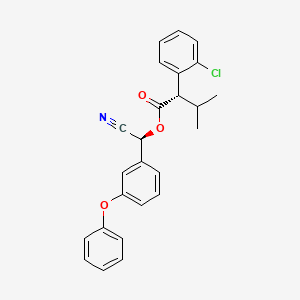
![tert-butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate](/img/structure/B13839744.png)
